
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, also known as HMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMA is a quinoline-based compound that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious disease research, this compound has been studied for its potential as an antiviral and antibacterial agent.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to induce apoptosis and inhibit cell proliferation. At higher concentrations, this compound has been shown to induce necrosis and disrupt mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide in lab experiments is its specificity towards HDACs and PKC, which makes it a useful tool for studying the role of these enzymes in various cellular processes. Another advantage is its potential as a therapeutic agent in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
For N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide research include the development of more selective analogs, investigation of its potential as a therapeutic agent in various diseases, and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with o-tolylacetonitrile, followed by reduction and acetylation. The resulting compound, this compound, is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-16-11-17(20(24)21-18(16)10-13)12-22(15(3)23)19-7-5-4-6-14(19)2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPKSUNDOYOELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

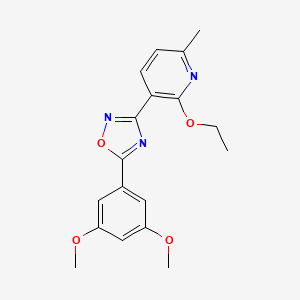
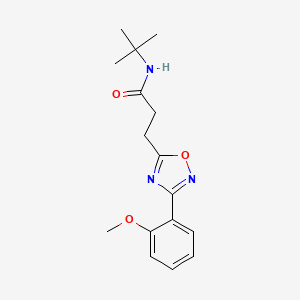

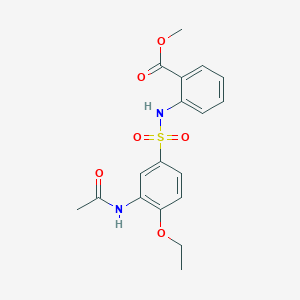
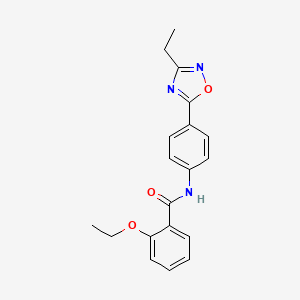
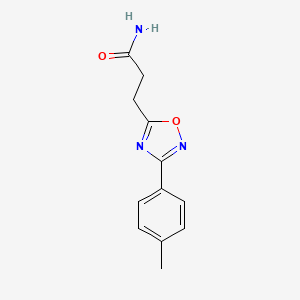
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)



![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)

